Difference between Heptatriacontafluoro-18-iodooctadecane and short-chain fluorous tags
Difference between Heptatriacontafluoro-18-iodooctadecane and short-chain fluorous tags
Technical Deep Dive: Heptatriacontafluoro-18-iodooctadecane vs. Short-Chain Fluorous Tags
Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers[1][2]
The Fluorous Partitioning Paradigm
In high-throughput organic synthesis and mixture synthesis, the separation of products from reagents and impurities is the primary bottleneck. Fluorous chemistry resolves this by utilizing the "like dissolves like" principle, where perfluorinated domains phase-separate from both organic and aqueous media.[1]
The efficacy of this separation is governed strictly by the fluorine content (weight %) of the tag. This guide analyzes the mechanistic divergence between "Heavy" tags (represented by Heptatriacontafluoro-18-iodooctadecane) and "Light" tags (short-chain
The Heavyweight: Heptatriacontafluoro-18-iodooctadecane
Heptatriacontafluoro-18-iodooctadecane (
-
Molecular Formula:
[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Fluorine Content: ~67% by weight.[1]
-
Physical State: Typically a white, waxy solid or paste.[1][2]
The "Fluorous Lock" Mechanism
The defining characteristic of the
Operational Consequence: This allows for Fluorous Liquid-Liquid Extraction (F-LLE) or simple filtration.[1]
-
Reaction: Performed in a hybrid solvent (often at elevated temperature to induce solubility).
-
Cooling: Upon cooling, the heavy-tagged molecule precipitates out or partitions 100% into a fluorous liquid phase.[1]
-
Separation: Non-fluorous impurities remain in the organic phase; the product is locked in the fluorous phase.
Short-Chain Fluorous Tags ( )
"Light" tags, typically perfluorohexyl (
The "Chromatographic" Mechanism
These tags do not induce exclusive fluorous solubility. Tagged molecules remain soluble in standard organic solvents. Therefore, F-LLE fails because the partition coefficient (
Operational Consequence: Separation relies on Fluorous Solid-Phase Extraction (F-SPE) .[1][3][4][5][6]
-
Reaction: Homogeneous organic solution.[1]
-
Loading: The mixture is loaded onto Fluorous Silica Gel (silica bonded with
chains). -
Elution:
-
Fluorophobic Wash (80% MeOH/H2O): Elutes non-fluorous impurities.[7] The light tag interacts with the fluorous silica, retaining the product.
-
Fluorophilic Wash (100% MeOH or THF): Disrupts the weak fluorous-fluorous interaction, eluting the pure product.
-
Comparative Mechanics: The Core Divergence
The choice between Heavy (
| Feature | Heptatriacontafluoro-18-iodooctadecane ( | Short-Chain Tags ( |
| Fluorine Content | > 60% (Heavy) | < 60% (Light) |
| Solubility | Fluorous solvents (FC-72) only.[1] | Standard organics (THF, DCM, MeOH).[1][2] |
| Separation Mode | Liquid-Liquid Extraction (F-LLE) or Filtration.[1] | Solid-Phase Extraction (F-SPE) . |
| Throughput | High (Simple phase cut).[1][2] | Medium (Requires cartridge/column).[2][5][8] |
| Solvent Cost | High (Requires expensive fluorous solvents).[1] | Low (Uses MeOH/H2O).[2] |
| Atom Economy | Poor (Large mass added to substrate).[1][2] | Better (Smaller mass added). |
Visualizing the Workflow Logic
The following diagram contrasts the purification pathways. The
Caption: Comparison of Liquid-Liquid Extraction (Heavy Tag) vs. Solid-Phase Extraction (Light Tag) workflows.
Experimental Protocols
Protocol A: Heavy Tag Separation ( )
Use Case: Catalyst recovery or "Fluorous Mixture Synthesis" where absolute orthogonality is required.[2]
-
Tagging: React substrate with Heptatriacontafluoro-18-iodooctadecane (via nucleophilic substitution) to attach the tag.
-
Reaction: Perform the desired transformation on the tagged substrate. If the solvent is organic (e.g., DMF), the heavy tag may require heating to
to dissolve.[1][2] -
Extraction:
-
Add water and a fluorous solvent (e.g., FC-72 or perfluorohexanes) to the reaction mixture.[1]
-
Vortex vigorously for 60 seconds.
-
Centrifuge or allow to settle. The bottom layer is the Fluorous Phase .
-
-
Isolation: Siphon the bottom fluorous layer. Evaporate the fluorous solvent to recover the pure tagged intermediate.
Protocol B: Light Tag Separation ( )
Use Case: High-throughput library generation where using FC-72 is cost-prohibitive.[1]
-
Loading: Dissolve the crude reaction mixture in a minimum volume of DMF or THF. Dilute with 20% water.
-
Cartridge Prep: Condition a Fluorous Silica cartridge (e.g., FluoroFlash®) with 80% MeOH/H2O.[1][2]
-
Fluorophobic Wash: Load the sample. Flush with 3 column volumes of 80% MeOH/H2O.
-
Fluorophilic Elution: Flush with 3 column volumes of 100% MeOH or THF.
Decision Matrix for Drug Discovery
| Constraint | Recommended Strategy | Reasoning |
| Scale > 100g | Light Tag ( | Cost of fluorous solvents for F-LLE is prohibitive at scale.[1] F-SPE silica is reusable.[1] |
| Stereoisomer Separation | Heavy Tag ( | Heavy tags allow for "Fluorous Mixture Synthesis" (FMS), where different homologs can be separated by precise gradient elution or demixing.[1][2] |
| Catalyst Recovery | Heavy Tag ( | Catalyst must be 100% sequestered from the product.[1] F-LLE provides superior phase isolation compared to SPE.[1] |
| Environmental (PFAS) | Light Tag ( |
References
-
Curran, D. P. (1998).[1][2] Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition.
-
Zhang, W. (2003).[1][2] Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis.[1][11] Tetrahedron.
-
Gladysz, J. A., & Curran, D. P. (2002).[1][2] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.
-
Luo, Z., Zhang, Q., Oderaotoshi, Y., & Curran, D. P. (2001).[1][2] Fluorous Mixture Synthesis: A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds.[9][10][11] Science.[9][12] [1][2]
-
Dobbs, A. P., & Kimberley, M. R. (2002).[1][2] Fluorous Phase Chemistry: A New Industrial Technology. Journal of Fluorine Chemistry.
Sources
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